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molecular formula C6H11N3O B2374044 (1-Propyl-1H-1,2,4-triazol-5-YL)methanol CAS No. 202931-85-9

(1-Propyl-1H-1,2,4-triazol-5-YL)methanol

Cat. No. B2374044
M. Wt: 141.174
InChI Key: OUXGHJCAIAMWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06255305B1

Procedure details

To a solution of 5-(tert-butyldimethylsilanyloxymethyl)-1-propyl-1H-1,2,4-triazole (from Step a) (4.10 g, 16.1 mmol) in ethanol (18 ml) and methanol (36 ml) was added 4 M aqueous NaOH (6 ml, 24 mmol) and the mixture was stirred at room temperature for 19 h, then at 45° C. for another 5 h. The solvents were removed in vacuo and the residue was purified by flash chromatography (silica gel, EtOAc, then 10% MeOH/CH2Cl2) to leave 1.976 g (87%) of the title compound as a pale yellow oil: 1H NMR (250 MHz, CDCl3) δ 0.95 (3H, t, J=7.4 Hz), 1.91 (2H, sextet, J=7.4 Hz), 4.16 (2H, t, J=7.3 Hz), 4.76 (2H, s), 7.81 (1H, s).
Name
5-(tert-butyldimethylsilanyloxymethyl)-1-propyl-1H-1,2,4-triazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][C:10]1[N:14]([CH2:15][CH2:16][CH3:17])[N:13]=[CH:12][N:11]=1)(C(C)(C)C)(C)C.CO.[OH-].[Na+]>C(O)C>[CH2:15]([N:14]1[C:10]([CH2:9][OH:8])=[N:11][CH:12]=[N:13]1)[CH2:16][CH3:17] |f:2.3|

Inputs

Step One
Name
5-(tert-butyldimethylsilanyloxymethyl)-1-propyl-1H-1,2,4-triazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=NC=NN1CCC
Name
Quantity
36 mL
Type
reactant
Smiles
CO
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 45° C. for another 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel, EtOAc

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(CC)N1N=CN=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.976 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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